3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea
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Overview
Description
3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea is a chemical compound with the molecular formula C8H17N3S and a molecular weight of 187.31 g/mol. This compound is known for its potent reactivity in organic chemistry and is often used as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea typically involves the reaction of tert-butyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the presence of the thiourea group, which can form stable intermediates during the reaction process .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea: Known for its use as an insecticide in agriculture.
N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]-N′-(1,1-dimethylethyl)-thiourea: Another thiourea derivative with similar applications in pest control.
Uniqueness
3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea stands out due to its unique reactivity and versatility in various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable reagent in organic synthesis .
Biological Activity
3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, particularly as antibacterial, antifungal, anticancer, and antioxidant agents. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of isothiocyanates with appropriate amines. The general synthetic route includes:
- Formation of Isothiocyanate : Reacting an acid chloride with ammonium thiocyanate.
- Nucleophilic Addition : The resultant isothiocyanate reacts with a substituted amine to form the thiourea derivative.
This compound's structure features a tert-butyl group which may enhance its lipophilicity and biological activity.
1. Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that various thiourea compounds demonstrate activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
---|---|---|
This compound | 40 µg/mL | E. coli |
Another Thiourea Derivative | 50 µg/mL | S. aureus |
These findings suggest that modifications in the thiourea structure can lead to enhanced antibacterial efficacy .
2. Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties. Notably, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Cell Line | IC50 (µM) | Compound |
---|---|---|
MV4-11 (acute myeloid leukemia) | 16 | 3-tert-butyl-1-(propan-2-ylidene)amino thiourea |
MCF7 (breast cancer) | 10 | Another Thiourea Derivative |
The ability of these compounds to induce apoptosis and inhibit cell cycle progression highlights their potential as chemotherapeutic agents .
3. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. Studies have reported that thiourea derivatives can scavenge free radicals effectively.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 45 |
ABTS Radical Scavenging | 52 |
These results illustrate that the compound's antioxidant activity may be attributed to its ability to donate electrons and neutralize free radicals .
4. Enzyme Inhibition
Thioureas have been explored as enzyme inhibitors, particularly against acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.
Compound | IC50 (nM) | Target Enzyme |
---|---|---|
This compound | 33.27 | AChE |
Other Thioureas | <100 | AChE |
The inhibition of AChE suggests potential applications in neuroprotective therapies .
Case Studies
Several studies have illustrated the biological efficacy of thiourea derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of various thioureas on human leukemia cell lines, revealing IC50 values as low as 1.5 µM for certain derivatives, indicating strong anticancer potential .
- Antibacterial Evaluation : In a comparative study of different thioureas, the compound exhibited comparable inhibition zones to standard antibiotics, showcasing its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
1-tert-butyl-3-(propan-2-ylideneamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-6(2)10-11-7(12)9-8(3,4)5/h1-5H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAJGBHFXPAKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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